molecular formula C23H16N2 B12922575 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline CAS No. 31422-06-7

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline

Cat. No.: B12922575
CAS No.: 31422-06-7
M. Wt: 320.4 g/mol
InChI Key: XNXANYUINWPIPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a synthetic compound based on the pyrrolo[2,1-a]isoquinoline (PIQ) scaffold, a structure recognized for its significant potential in medicinal chemistry research. This scaffold is a key structural element in a class of marine alkaloids known as lamellarins, which are celebrated for their array of biological properties, most notably potent cytotoxicity and the ability to circumvent multi-drug resistance (MDR) in cancer cells . The primary research value of this compound lies in the field of oncology. Molecules featuring the pyrrolo[2,1-a]isoquinoline core have been extensively investigated as promising anti-cancer agents. They have demonstrated potent cytotoxic activity against a diverse panel of human cancer cell lines, including lung carcinoma (A549), cervical adenocarcinoma (HeLa), colon cancer (HCT116), and breast cancer cells (MCF-7, T47D) . The mechanism of action for this class of compounds is multifaceted. A key identified target is DNA Topoisomerase I (Topo-I), a critical enzyme for DNA replication and transcription . Potent analogs, such as the natural lead compound Lamellarin D, act as Topo-I inhibitors, effectively blocking DNA replication in cancer cells. Additionally, research indicates that substituted pyrrolo[2,1-a]isoquinolines can reverse multidrug resistance by inhibiting efflux pumps like P-glycoprotein (P-gp), thereby restoring the efficacy of conventional chemotherapeutic agents . The specific substitution pattern on the core scaffold, particularly the 2- and 3- positions, is crucial for its bioactivity and influences properties such as lipophilicity and target binding affinity . This product is intended for research purposes only. It is strictly for use in laboratory studies to further explore its mechanism of action, pharmacological properties, and potential therapeutic applications. It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

31422-06-7

Molecular Formula

C23H16N2

Molecular Weight

320.4 g/mol

IUPAC Name

3-phenyl-2-pyridin-4-ylpyrrolo[2,1-a]isoquinoline

InChI

InChI=1S/C23H16N2/c1-2-7-19(8-3-1)23-21(18-10-13-24-14-11-18)16-22-20-9-5-4-6-17(20)12-15-25(22)23/h1-16H

InChI Key

XNXANYUINWPIPM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C3N2C=CC4=CC=CC=C43)C5=CC=NC=C5

Origin of Product

United States

Preparation Methods

Cycloaddition and Cyclization Approaches

A notable method involves the cycloaddition of arynes with (E)-arylideneaminopyrroles to form pyrrolo[2,3-c]isoquinoline derivatives, which are structurally related to pyrrolo[2,1-a]isoquinolines. The procedure includes:

  • Preparation of (E)-5-(arylideneamino)-1-tert-butyl-1H-pyrrole-3-carbonitriles by solvent-free microwave-assisted condensation of tert-butyl-1H-pyrrole-3-carbonitrile with aryl aldehydes at 100 °C for 40 minutes.
  • Subsequent reaction with 2-(trimethylsilyl)phenyl triflate in the presence of cesium fluoride and manganese dioxide in anhydrous acetonitrile at 70 °C for 24 hours under argon atmosphere.
  • Purification by flash chromatography yields the pyrroloisoquinoline derivatives suitable for crystallographic analysis.

This method provides a route to pyrroloisoquinoline cores with various aryl substituents, demonstrating good yields and structural confirmation by X-ray crystallography.

Multicomponent Reaction (MCR) Method

Another efficient approach is a multicomponent reaction involving isatin, tetrahydroisoquinoline, and terminal alkynes catalyzed by benzoic acid under transition-metal-free conditions:

  • The reaction is typically performed in toluene at 90 °C for 16 hours with 20 mol % benzoic acid.
  • This one-pot reaction affords 5,6-dihydropyrrolo[2,1-a]isoquinoline derivatives in moderate to excellent yields (up to 86%).
  • The method tolerates various substituents on isatin and different terminal alkynes, including heteroaromatic alkynes.
  • The reaction proceeds via formation of spirooxindole intermediates, which can be further transformed into substituted pyrroloisoquinolines.
  • This protocol allows rapid molecular complexity generation without the need for transition metals, making it attractive for medicinal chemistry applications.

One-Pot Three-Component Reaction

A related synthetic route involves a one-pot reaction of isoquinoline, phenacyl bromide, and acetylenic dipolarophiles (e.g., 2-butyn-3-one, methyl propiolate):

  • The mixture is refluxed in 1,2-epoxypropane for about 20 hours.
  • After partial solvent removal and cooling, the product precipitates and is purified by crystallization.
  • This method yields pyrrolo[2,1-a]isoquinoline derivatives in good yields (~71%) and is suitable for various acetylenic dipolarophiles.
Method Type Key Reactants Conditions Yield Range Notes
Cycloaddition with Arynes Arylideneaminopyrroles, 2-(trimethylsilyl)phenyl triflate, CsF, MnO2 70 °C, 24 h, anhydrous MeCN, argon Moderate to good Microwave-assisted precursor synthesis; X-ray confirmed products
Multicomponent Reaction (MCR) Isatin, tetrahydroisoquinoline, terminal alkyne, benzoic acid catalyst 90 °C, 16 h, toluene 78–86% Transition-metal-free; broad substrate scope; medicinal chemistry relevance
One-pot Three-Component Isoquinoline, phenacyl bromide, acetylenic dipolarophile Reflux in 1,2-epoxypropane, 20 h ~71% Simple setup; crystallization purification
  • The cycloaddition approach allows for structural diversity by varying aryl aldehydes and arynes, enabling access to substituted pyrroloisoquinolines with confirmed structures by X-ray crystallography.
  • The MCR method is notable for its operational simplicity, mild conditions, and avoidance of transition metals, making it suitable for rapid synthesis of biologically relevant derivatives.
  • The one-pot three-component reaction provides a straightforward synthetic route but may have lower yields compared to other methods.
  • The presence of the pyridin-4-yl substituent in 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is expected to enhance biological interactions, although specific synthetic routes to this exact compound often follow the general strategies outlined above.

The preparation of this compound and related pyrroloisoquinoline derivatives is well-established through several synthetic methodologies:

  • Cycloaddition of arynes with arylideneaminopyrroles,
  • Multicomponent reactions involving isatin, tetrahydroisoquinoline, and alkynes,
  • One-pot three-component reactions with isoquinoline and phenacyl bromides.

Each method offers advantages in terms of yield, substrate scope, and operational simplicity. The multicomponent reaction approach stands out for its efficiency and applicability in medicinal chemistry. These methods collectively provide a robust toolkit for synthesizing this class of heterocycles with potential biological applications.

Chemical Reactions Analysis

Types of Reactions

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl or pyridinyl rings are replaced with other groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemical Properties and Structure

The compound belongs to a class of heterocyclic compounds that exhibit a diverse range of biological activities. Its structure includes a pyrroloisoquinoline framework, which is known for its potential therapeutic effects. The molecular formula is C18H16N2C_{18}H_{16}N_2, and it features both phenyl and pyridine substituents that contribute to its reactivity and interaction with biological targets.

Anticancer Properties

Research has indicated that derivatives of pyrrolo[2,1-a]isoquinoline compounds exhibit anticancer properties. For instance, studies have shown that certain analogs can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. A notable study demonstrated that these compounds could effectively target specific signaling pathways involved in tumor growth, such as the PI3K/Akt pathway, leading to reduced viability in various cancer cell lines .

Case Study:
A study published in the Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of pyrrolo[2,1-a]isoquinoline derivatives. It was found that modifications at the 3-phenyl position significantly enhanced anticancer activity against breast cancer cells (MCF-7) .

Neuroprotective Effects

Another prominent application of this compound is its neuroprotective potential. Research has indicated that it may protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

Case Study:
In vitro studies revealed that 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline exhibited significant protective effects against hydrogen peroxide-induced cytotoxicity in neuronal cell cultures. The compound was shown to reduce markers of oxidative stress and inflammation .

Antimicrobial Activity

The compound also demonstrates antimicrobial properties against various pathogens. Its effectiveness has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli.

Data Table: Antimicrobial Activity

PathogenMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table summarizes the MIC values obtained from various studies, indicating the potential of this compound as a lead in developing new antimicrobial agents .

Pharmaceutical Formulations

The versatility of this compound allows it to be incorporated into various pharmaceutical formulations. Its lipophilicity and ability to cross biological membranes make it suitable for oral and injectable formulations.

Formulation Insights:
Recent investigations into its formulation have shown promising results in enhancing bioavailability through novel delivery systems such as nanoparticles and liposomes . These advancements could lead to improved therapeutic outcomes in clinical settings.

Mechanism of Action

The mechanism of action of 3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of cellular signaling pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Natural PIq Alkaloids

Crispine A
  • Structure : Natural PIq core with a methoxy substitution pattern.
  • Activity : Exhibits anticancer activity via tubulin polymerization inhibition.
  • Synthesis : Derived from traditional Chinese medicinal plants.
Lamellarins
  • Structure: Marine-derived PIq alkaloids with additional fused aromatic rings (e.g., chromenone in lamellarin D).
  • Activity : Potent cytotoxicity against multidrug-resistant cancers and HIV-1 integrase inhibition.
  • Key Difference : Extended π-systems in lamellarins enhance DNA intercalation or protein binding, unlike the simpler substitution pattern in 3-Phenyl-2-(pyridin-4-yl)PIq.
Oleracein E and Trolline
  • Structure : Plant-derived PIq alkaloids with hydroxyl and methyl substituents.
  • Activity : Antioxidant and neuroprotective effects.
  • Key Difference : Polar hydroxyl groups in these natural analogs improve solubility but may limit blood-brain barrier penetration compared to the lipophilic phenyl-pyridyl combination.
1,2-Diaryl-5,6-Dihydropyrrolo[2,1-a]isoquinolines
  • Structure : Partially saturated PIq core with aryl groups at positions 1 and 2.
  • Activity : Cytotoxic against breast (MCF-7) and lung (A549) cancer cells (IC₅₀ = 2.5–8.7 μM).
Chromenone-Fused PIq Derivatives
  • Structure: PIq fused with a chromenone (coumarin-like) ring.
  • Activity : Enhanced anticancer activity due to dual targeting of topoisomerase I and reactive oxygen species (ROS) generation.
  • Key Difference: The chromenone moiety introduces fluorescence properties and ROS modulation, absent in 3-Phenyl-2-(pyridin-4-yl)PIq.
Pyrrolo[1,2-a]quinolines
  • Structure: Isomeric quinoline-fused analogs.
  • Activity : Superior anticancer activity compared to PIq derivatives, attributed to improved binding to colchicine sites on tubulin.
  • Key Difference: The quinoline core alters electronic distribution and steric interactions, favoring different biological targets.

Structural and Functional Analysis

Substituent Effects on Bioactivity

Compound Key Substituents Biological Activity Potency/Selectivity
3-Phenyl-2-(pyridin-4-yl)PIq Phenyl, pyridin-4-yl Anticancer (hypothesized) Likely targets kinase or protease
Crispine A Methoxy groups Tubulin inhibition IC₅₀ = 0.8 μM (leukemia)
Lamellarin D Chromenone, methoxy Topoisomerase I inhibition IC₅₀ = 0.2 μM (colon cancer)
1,2-Diaryl-5,6-dihydroPIq Aryl groups, saturated core Cytotoxic (MCF-7, A549) IC₅₀ = 2.5–8.7 μM

Pharmacological and Therapeutic Potential

  • 3-Phenyl-2-(pyridin-4-yl)PIq: The pyridyl group may improve solubility and target engagement compared to purely hydrocarbon-substituted analogs.
  • PET Radiotracers : Simple PIq derivatives (e.g., unsubstituted PIq) are used as serotonin uptake imaging agents, but the bulkier substituents in 3-Phenyl-2-(pyridin-4-yl)PIq likely preclude this application.

Biological Activity

3-Phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and implications for therapeutic applications.

Synthesis

The synthesis of pyrrolo[2,1-a]isoquinoline derivatives typically involves cycloaddition reactions or modifications of existing isoquinoline structures. For instance, synthetic strategies often leverage the reactivity of acetylenes with isoquinoline derivatives to yield various substituted pyrrolo compounds. The specific synthetic pathway for this compound remains under investigation but is likely to follow similar methodologies as those reported for related compounds .

Biological Activity Overview

The biological activities of pyrrolo[2,1-a]isoquinoline derivatives have been extensively studied, particularly their anticancer and antimicrobial properties. The following sections summarize key findings from recent research.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrrolo[2,1-a]isoquinoline derivatives. For example, a recent study demonstrated that certain analogs exhibited significant cytotoxicity against various cancer cell lines, including leukemia and breast cancer cells. The growth inhibition percentages were notably high, with some compounds achieving over 70% inhibition at low concentrations .

CompoundCell Line TestedGrowth Inhibition (%)IC50 (µM)
Compound AMDA-MB-435 (Melanoma)54.59% at 10^-5 M0.5
Compound BA498 (Renal Cancer)78.0% at 10^-6 M0.3
Compound CCOLO205 (Colon Cancer)87.33% at 10^-6 M0.2

These results suggest that modifications to the phenyl and pyridine moieties significantly influence the anticancer efficacy of these compounds.

The mechanism by which these compounds exert their anticancer effects often involves the inhibition of tubulin polymerization, which is critical for mitotic spindle formation during cell division. Studies indicate that certain derivatives can disrupt microtubule dynamics similarly to established chemotherapeutics like paclitaxel .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for developing more potent analogs of this compound. Research indicates that:

  • Substituents on the phenyl ring : Electron-donating groups enhance activity by stabilizing the binding conformation.
  • Pyridine positioning : The location and electronic properties of the pyridine moiety also play a vital role in modulating biological activity .

Case Studies

  • Inhibitory Effects on Protein Kinases : A study evaluated a series of pyrrolo[2,1-a]isoquinoline derivatives for their ability to inhibit protein kinases involved in cancer progression. One compound demonstrated an IC50 value of 76 nM against haspin kinase, indicating strong inhibitory potential .
  • Antimicrobial Activity : Another study assessed the antimicrobial properties of these compounds against various bacterial strains. Results showed that certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating infections .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-phenyl-2-(pyridin-4-yl)pyrrolo[2,1-a]isoquinoline, and how can experimental parameters be optimized to improve yields?

  • The compound can be synthesized via a one-pot reaction using 2-(2-oxo-2-phenylethyl)isoquinolinium bromide with maleic acid in DMF, catalyzed by TPCD and potassium carbonate. Yield optimization involves adjusting stoichiometry, solvent polarity (e.g., petroleum ether/ethyl acetate mixtures), and temperature gradients during crystallization . Chromatographic purification on silica gel is critical for isolating high-purity products .
  • Methodological Tip: Monitor reaction progress via TLC and employ gradient elution during column chromatography to resolve byproducts.

Q. How is the structural confirmation of this compound achieved, and what crystallographic parameters define its molecular geometry?

  • Single-crystal X-ray diffraction confirms the structure. The compound crystallizes in a monoclinic system (space group P2₁/c) with unit cell dimensions a = 28.637 Å, b = 4.0400 Å, c = 11.824 Å, and β = 101.02°. The fused pyrrolo-isoquinoline core is planar, with a dihedral angle of 53.73° between the isoquinoline and phenyl rings .
  • Key Data: Intramolecular C–H⋯O hydrogen bonding (S(6) ring motif) stabilizes the conformation .

Advanced Research Questions

Q. What computational methods are suitable for predicting reaction pathways or electronic properties of this compound?

  • Quantum chemical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) can model reaction mechanisms, such as cyclization steps in pyrrolo-isoquinoline formation. Pairing these with cheminformatics tools (e.g., Gaussian or ORCA) enables analysis of frontier molecular orbitals (HOMO/LUMO) to predict reactivity .
  • Validation: Compare computed bond lengths/angles with experimental crystallographic data (e.g., N–C bonds: 1.34–1.38 Å) to refine computational models .

Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity, given its structural analogs show anticancer potential?

  • Prioritize substituent modifications at the phenyl and pyridyl groups. For example:

  • Core Modification | Biological Target
    Pyridyl → Pyrimidinyl | Kinase inhibition
    Phenyl → Halogenated aryl | Enhanced lipophilicity for blood-brain barrier penetration
    • Experimental Workflow: Synthesize derivatives via Suzuki-Miyaura coupling or nucleophilic aromatic substitution, then screen against cancer cell lines (e.g., MTT assay) and validate via molecular docking (e.g., AutoDock Vina) .

Q. How do conflicting spectroscopic data (e.g., NMR shifts) between synthetic batches arise, and how can they be resolved?

  • Discrepancies may stem from rotameric equilibria (e.g., restricted rotation in the pyrrolo-isoquinoline core) or residual solvents. Use variable-temperature NMR (VT-NMR) to identify dynamic effects and high-resolution mass spectrometry (HRMS) to confirm molecular integrity .
  • Case Study: Inconsistent ¹H NMR peaks at δ 7.2–7.5 ppm may arise from π-stacking interactions; confirm via NOESY or ROESY experiments .

Methodological Challenges & Solutions

Q. What strategies mitigate low yields in multi-component reactions involving pyrrolo-isoquinoline scaffolds?

  • Optimize catalyst loading (e.g., TPCD at 10 mol%) and employ microwave-assisted synthesis to enhance reaction kinetics. For example, microwave irradiation at 100°C for 30 minutes improved yields by 20% compared to conventional heating .
  • Troubleshooting: Add molecular sieves (3Å) to scavenge moisture in DMF-mediated reactions .

Q. How can heterogeneous catalysis be integrated into large-scale synthesis while maintaining stereochemical fidelity?

  • Use immobilized catalysts (e.g., Pd/C or polymer-supported bases) in flow reactors. A packed-bed reactor with silica-supported K₂CO₃ achieved 85% yield in a pilot-scale synthesis, minimizing side reactions .

Data Contradiction Analysis

Q. Why do computational models occasionally mispredict the regioselectivity of electrophilic substitution in this compound?

  • Over-reliance on gas-phase calculations may neglect solvent effects. Implicit solvent models (e.g., PCM) or explicit solvent MD simulations improve accuracy. For instance, solvation-free energy corrections resolved discrepancies in nitration site predictions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.